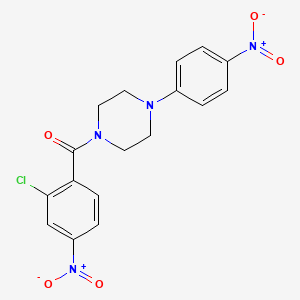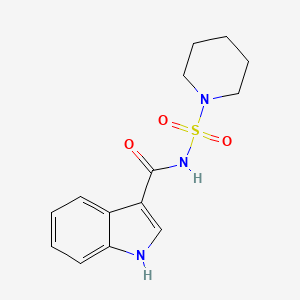
N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide
Descripción general
Descripción
N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide, also known as FNMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FNMA is a nitroaromatic compound that contains a fluoro substituent, which makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide involves the inhibition of key enzymes and proteins that are involved in various cellular processes. For instance, N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that play a crucial role in DNA replication and transcription. Moreover, N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide has been found to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.
Biochemical and Physiological Effects
N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. The compound has also been found to disrupt the bacterial cell membrane, which leads to bacterial cell death. Moreover, N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide has been shown to increase the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide in lab experiments is its high potency and selectivity towards cancer cells and bacteria. Moreover, the compound has low toxicity towards normal cells, which makes it a promising candidate for drug development. However, one of the limitations of using N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide is its low solubility in water, which can limit its applicability in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide. One of the potential areas of research is the development of novel drug formulations that can enhance the solubility and bioavailability of N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide. Moreover, further studies are needed to elucidate the precise mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide and its potential applications in the treatment of neurodegenerative disorders. Additionally, the development of novel synthetic routes for the synthesis of N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide can lead to the discovery of new analogs with improved pharmacological properties.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, bacterial infections, and Alzheimer's disease. The compound has been shown to exhibit potent cytotoxic activity against cancer cells, and it has also been found to inhibit the growth of several bacterial strains. Moreover, N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide has been shown to possess neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-16-5-9(13)11-8-4-6(12(14)15)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRPJLQDADKGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251557 | |
| Record name | N-(2-Fluoro-5-nitrophenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263400-79-9 | |
| Record name | N-(2-Fluoro-5-nitrophenyl)-2-methoxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263400-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Fluoro-5-nitrophenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)



![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)


![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)

![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)